REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[NH:7][CH2:6][CH2:5][NH:4][C:3]1=[O:8].[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N(CC)CC)C>CN(C)C=O.C(OCC)(=O)C.O>[CH2:10]([N:7]1[CH2:6][CH2:5][NH:4][C:3](=[O:8])[C:2]1([CH3:9])[CH3:1])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NCCN1)=O)C
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Name
|
|
Quantity
|
6.68 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
19.57 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 12.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 h at 0-25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
The progress of reaction
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer was extracted with ethyl acetate (50 ml×6)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure till dryness
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
WASH
|
Details
|
Title compound was eluted at 5% methanol in dichloromethane (6.2 g, 60.7%)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(NCC1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |